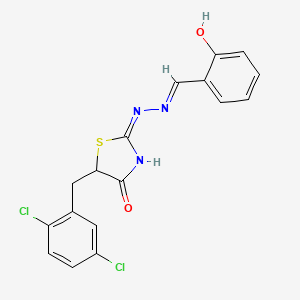

(E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one

Description

The compound (E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one family, a heterocyclic scaffold renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure features:

- Position 2: A 2-hydroxybenzylidene hydrazone moiety, contributing hydrogen-bonding capacity and π-π stacking interactions.

Properties

IUPAC Name |

(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2S/c18-12-5-6-13(19)11(7-12)8-15-16(24)21-17(25-15)22-20-9-10-3-1-2-4-14(10)23/h1-7,9,15,23H,8H2,(H,21,22,24)/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBTXTNRHXFSIY-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound is characterized by a thiazolidin-4-one ring, which can be modified at various positions to enhance biological activity. The presence of dichlorobenzyl and hydroxybenzylidene substituents plays a crucial role in its pharmacological properties.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The compound's efficacy was evaluated against various cancer cell lines, revealing IC50 values comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

Research has demonstrated that thiazolidin-4-one derivatives possess antimicrobial properties against various pathogens. The compound was evaluated for its activity against Gram-positive and Gram-negative bacteria, showing promising results that suggest it may serve as a potential antimicrobial agent .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that modifications in the thiazolidin-4-one structure can enhance antioxidant capacity. The compound exhibited moderate antioxidant activity, with specific derivatives demonstrating superior effects compared to standard antioxidants like vitamin C .

The mechanisms underlying the biological activities of thiazolidin-4-ones often involve modulation of signaling pathways related to apoptosis and inflammation. For example:

- Apoptosis Induction : The compound can activate caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress markers.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components:

- Substituents : Electron-withdrawing groups (like halogens) at specific positions enhance cytotoxicity.

- Hydroxyl Groups : Hydroxyl substitutions improve antioxidant potential.

Case Studies

- Cytotoxicity Study : A series of thiazolidin-4-one derivatives were synthesized and tested for cytotoxicity against HeLa and K562 cell lines. Results indicated a strong correlation between structural modifications and increased cytotoxic effects .

- Antimicrobial Evaluation : A study involving twenty-one thiazolidin-4-one derivatives assessed their antimicrobial effectiveness against various bacterial strains, highlighting the importance of specific substituents in enhancing activity .

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with specific substitutions, such as halogen atoms on the phenyl ring, enhance their efficacy against bacteria.

Case Studies and Findings

- Antibacterial Activity : A study demonstrated that thiazolidin-4-one derivatives exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a related compound showed an inhibition index of 88.46% against Escherichia coli and 91.66% against Staphylococcus aureus .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways .

Summary Table of Antimicrobial Efficacy

| Compound | Target Pathogen | Inhibition Percentage |

|---|---|---|

| Compound A | E. coli | 88.46% |

| Compound B | S. aureus | 91.66% |

| Compound C | Pseudomonas aeruginosa | 75% |

Anticancer Properties

Thiazolidin-4-one derivatives have been extensively studied for their anticancer potential. The structural diversity of these compounds allows for the targeting of various cancer cell lines.

Case Studies and Findings

- Cytotoxicity : Research has shown that certain thiazolidin-4-one derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative demonstrated an IC50 value of 0.24 µM against HepG2 cells, indicating strong anticancer activity .

- Mechanisms of Action : The anticancer effects are often mediated through apoptosis induction and inhibition of specific kinases involved in cancer progression .

Summary Table of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 0.37 |

| Compound E | HepG2 | 0.24 |

| Compound F | A549 (Lung carcinoma) | 0.041 |

Enzyme Inhibition

Thiazolidin-4-one derivatives have been identified as potential inhibitors of various enzymes, including kinases and phosphatases.

Case Studies and Findings

- Tyrosine Kinase Inhibition : A series of thiazolidinone analogues were evaluated for their ability to inhibit multi-tyrosine kinases, showing promising results with IC50 values as low as 0.021 µmol L−1 for certain compounds .

- Phosphatase Inhibition : Some thiazolidinones have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments, with IC50 values ranging from 6.09 µM to 8.66 µM .

Summary Table of Enzyme Inhibition

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound G | PTP1B | 6.09 |

| Compound H | Multi-Tyrosine Kinases | 0.021 |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Thiazolidin-4-one derivatives exhibit variability in melting points, yields, and spectroscopic characteristics based on substituents. Key comparisons include:

Table 1: Substituent Influence on Physical Properties

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Lower melting points (e.g., 119–121°C for 4-chloro derivative ) compared to electron-donating groups (e.g., 143–145°C for 3,4-dimethoxy ).

- Yields : Halogenated derivatives (e.g., 65–75% for chloro/fluoro) show moderate yields, likely due to steric and electronic effects during synthesis .

Table 2: Anticancer and Antimicrobial Activities

Key Observations :

Key Observations :

- Reaction Solvents: Acetic acid and ethanol are common solvents, with reflux conditions favoring higher yields .

- Catalysts : Piperidine or sodium acetate accelerates hydrazone formation .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

- Thiazolidin-4-one core with a 2,5-dichlorobenzyl substituent at position 5.

- Hydrazono-Schiff base derived from 2-hydroxybenzaldehyde at position 2.

Retrosynthetically, the molecule is accessible via:

- Path A : Alkylation of a pre-formed thiazolidin-4-one scaffold followed by hydrazone formation.

- Path B : Cyclocondensation of a hydrazone intermediate with chloroacetic acid derivatives.

Literature precedence favors Path A due to higher yields and modularity.

Synthesis of the Thiazolidin-4-one Core

Preparation of 5-(2,5-Dichlorobenzyl)thiazolidin-4-one

Reaction Conditions:

- Starting Material : Thiazolidine-2,4-dione (1.0 equiv).

- Alkylating Agent : 2,5-Dichlorobenzyl bromide (1.2 equiv).

- Base : Potassium hydroxide (1.5 equiv) in anhydrous methanol.

- Temperature : Reflux at 65°C for 24 hours.

Mechanism:

The base deprotonates the thiazolidine-2,4-dione at the 5-position, enabling nucleophilic substitution with 2,5-dichlorobenzyl bromide. The reaction proceeds via an SN2 mechanism, yielding 5-(2,5-dichlorobenzyl)thiazolidine-2,4-dione. Subsequent tautomerization under acidic conditions affords the thiazolidin-4-one derivative.

Optimization Insights:

Synthesis of the Hydrazone Moiety

Formation of (E)-(2-Hydroxybenzylidene)hydrazine

Reaction Conditions:

- Starting Material : 2-Hydroxybenzaldehyde (1.0 equiv).

- Hydrazine Source : Thiosemicarbazide (1.1 equiv).

- Solvent : Absolute ethanol with glacial acetic acid (2 drops).

- Temperature : Reflux at 80°C for 2 hours.

Mechanism:

The aldehyde undergoes nucleophilic attack by the hydrazine’s amino group, forming an imine (Schiff base). The reaction is acid-catalyzed, with acetic acid protonating the carbonyl oxygen to enhance electrophilicity.

Characterization:

Condensation of Thiazolidin-4-one with the Hydrazone

Knoevenagel-Type Condensation

Reaction Conditions:

- Thiazolidin-4-one : 5-(2,5-Dichlorobenzyl)thiazolidin-4-one (1.0 equiv).

- Hydrazone : (E)-(2-Hydroxybenzylidene)hydrazine (1.2 equiv).

- Catalyst : Piperidine (2 drops) in methanol.

- Temperature : 75°C under reflux for 8–12 hours.

Mechanism:

Piperidine abstracts the acidic α-hydrogen of the thiazolidinone, generating a nucleophilic enolate. This attacks the electrophilic carbon of the hydrazone’s imine, followed by dehydration to form the (E)-configured double bond.

Yield and Purity:

Alternative Synthetic Routes and Comparative Analysis

Spectral Characterization and Structural Elucidation

Key Spectral Data for Target Compound

Challenges and Mitigation Strategies

Stereochemical Control

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one with high yield and purity?

- Methodological Answer : The synthesis involves three key steps: (i) formation of the thiazolidinone core via condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., NaOAc in ethanol), (ii) introduction of the 2,5-dichlorobenzyl group via nucleophilic substitution, and (iii) hydrazone formation using 2-hydroxybenzaldehyde under reflux with acetic acid as a catalyst .

- Optimization : Use high-throughput screening to test solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., ZnCl₂ vs. H₂SO₄). Continuous flow reactors improve scalability and reduce by-products .

- Critical Parameters : Temperature (70–90°C), reaction time (4–8 hours), and molar ratios (1:1.2 for aldehyde:thiazolidinone) are critical for >75% yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry (E/Z configuration) of the hydrazone and benzylidene moieties. Key signals: δ 8.5–9.0 ppm (hydrazone NH), δ 6.5–7.5 ppm (aromatic protons) .

- IR : Absorbance at 1650–1700 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (OH/NH stretches) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect isomers .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; 24–48 hours incubation) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells; 48-hour exposure) .

- Anti-inflammatory : COX-2 inhibition assay (ELISA-based; 1–10 µM test range) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., unexpected NOE correlations or IR peaks) be resolved?

- Methodological Answer :

- 2D NMR : ROESY or NOESY identifies spatial proximity between protons (e.g., confirming E-configuration of hydrazone) .

- X-ray Crystallography : Resolves ambiguity in tautomeric forms (e.g., enol vs. keto forms of the hydroxybenzylidene group) .

- DFT Calculations : Compare experimental vs. computed IR/NMR spectra to validate assignments .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonate) via substitution at the 2-hydroxybenzylidene position to enhance solubility .

- Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH) identify vulnerable sites (e.g., hydrazone cleavage). Stabilize via methyl/fluoro substitution .

Q. How do electron-withdrawing vs. electron-donating substituents on the benzylidene moiety affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) Table :

Q. How to address contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration) .

- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites. Modify labile groups (e.g., replace hydrazone with stable isosteres) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across different cancer cell lines?

- Methodological Answer :

- Mechanistic Profiling : Compare gene expression (RNA-seq) of sensitive vs. resistant lines (e.g., p53 status, efflux pump activity) .

- Redox Activity Assays : Measure ROS generation (DCFH-DA probe) to link cytotoxicity to oxidative stress .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.